(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Overview
Description
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as ACBD, is a bicyclic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is structurally similar to glutamate, an important neurotransmitter in the brain, and has been shown to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of its effects on glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological processes, including learning and memory.
Mechanism Of Action
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been shown to bind to the glutamate receptor and modulate its activity. Specifically, it has been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in long-term potentiation, a process that is thought to underlie learning and memory.
Biochemical And Physiological Effects
In addition to its effects on glutamate receptors, (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been shown to have a wide range of biochemical and physiological effects. These include increased synaptic plasticity, enhanced neuroprotection, and improved cognitive function.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid in lab experiments is its structural similarity to glutamate, which allows for more precise targeting of glutamate receptors. However, one limitation is that (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid is relatively unstable and can degrade over time, which can make it difficult to use in long-term studies.
Future Directions
There are many potential future directions for research on (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid. One area of interest is the development of more stable analogs of (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid that can be used in long-term studies. Another area of interest is the study of (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid's effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, research on the potential therapeutic applications of (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid in conditions such as Alzheimer's disease and schizophrenia is ongoing.
Conclusion:
In conclusion, (1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a promising compound with a wide range of potential applications in scientific research. Its structural similarity to glutamate and its ability to modulate glutamate receptor activity make it an important tool for studying the brain and its functions. While there are some limitations to its use in lab experiments, ongoing research is exploring new directions for the development and application of this compound.
properties
IUPAC Name |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-6(10)4-2-1-8-5(3(2)4)7(11)12/h2-5,8H,1H2,(H,9,10)(H,11,12)/t2-,3+,4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNFLFDQCHJXPI-QTBDOELSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@H]2C(=O)O)[C@H](N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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